Introduction: The Significance of the Nitro-Substituted Sulfonamide Scaffold
Introduction: The Significance of the Nitro-Substituted Sulfonamide Scaffold
An In-Depth Technical Guide to N-(2-Nitrophenyl)benzenesulfonamide: Structure, Properties, and Synthesis
N-(2-Nitrophenyl)benzenesulfonamide is a member of the arylsulfonamide class of organic compounds, a structural motif of paramount importance in medicinal chemistry and chemical synthesis. The benzenesulfonamide core is found in a wide array of pharmaceuticals, including antibacterial sulfa drugs, diuretics, and anticonvulsants. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and chemical reactivity of the molecule. This guide provides a comprehensive technical overview of N-(2-Nitrophenyl)benzenesulfonamide, detailing its structure, physicochemical properties, synthesis, and spectroscopic characterization, intended for researchers and professionals in drug development and the chemical sciences.
Molecular Structure and Chemical Identity
N-(2-Nitrophenyl)benzenesulfonamide is characterized by a benzenesulfonyl group linked to a 2-nitroaniline moiety via a sulfonamide bond. The ortho-position of the nitro group relative to the amine linkage introduces significant steric and electronic effects that define its unique chemical behavior and three-dimensional conformation.
A crucial structural feature, confirmed by X-ray crystallography, is the formation of an intramolecular hydrogen bond between the sulfonamide N-H proton and an oxygen atom of the ortho-nitro group, which forms a stable seven-membered ring motif (S(7)).[1][2] This interaction locks the conformation of the N-H bond to be syn to the nitro group. The molecule is twisted at the S-N bond, with a C-N-S-C torsion angle of approximately -72.8°.[2] The dihedral angle between the two benzene rings is about 59.6°.[2]
| Identifier | Value | Source(s) |
| Chemical Name | N-(2-Nitrophenyl)benzenesulfonamide | [3] |
| CAS Number | 6933-51-3 | [3] |
| Molecular Formula | C₁₂H₁₀N₂O₄S | [1][3] |
| Molecular Weight | 278.28 g/mol | [1][3] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N(=O)=O | |
| InChI Key | Not readily available |
Physicochemical Properties
The physical properties of N-(2-Nitrophenyl)benzenesulfonamide are dictated by its molecular structure, including its moderate polarity and capacity for hydrogen bonding.
| Property | Value | Notes | Source(s) |
| Appearance | Colorless prisms or solid | Based on crystal structure reports and typical appearance of related compounds.[1] | |
| Melting Point | Not explicitly reported. A related compound, N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, melts at 85–86 °C. | The synthesis protocol mentions recrystallization to a "constant melting point," suggesting it is a stable solid at room temperature.[1][4] | |
| Solubility | Recrystallized from dilute ethanol. Slightly soluble in water. | Soluble in common organic solvents like DMF, DMSO, and acetone. The slight solubility in water is characteristic of related sulfonamides.[1][5] |
Synthesis of N-(2-Nitrophenyl)benzenesulfonamide
The primary and most direct method for synthesizing N-(2-Nitrophenyl)benzenesulfonamide is the nucleophilic substitution reaction between a benzenesulfonyl chloride and 2-nitroaniline. This reaction, a cornerstone of sulfonamide synthesis, proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.
Rationale for Experimental Design
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Choice of Reactants : 2-Nitrobenzenesulfonyl chloride is used as the electrophile, and aniline serves as the nucleophile.[1] Alternatively, benzenesulfonyl chloride can be reacted with 2-nitroaniline. The presence of the electron-withdrawing nitro group on the aniline ring decreases its nucleophilicity, which may necessitate heating to drive the reaction to completion.
-
Reaction Conditions : The reaction is often performed neat or in a suitable solvent. Heating is typically required to overcome the activation energy, especially given the reduced nucleophilicity of the nitrated aniline.[1]
-
Work-up Procedure : The reaction mixture is quenched in ice-cold water to precipitate the solid product. Washing with dilute HCl is a critical step to remove any unreacted aniline, which would otherwise be a significant impurity.[1]
-
Purification : Recrystallization from a solvent system like aqueous ethanol is employed to remove residual starting materials and by-products, yielding the pure sulfonamide.[1]
Experimental Protocol: Conventional Synthesis
This protocol is adapted from the established method described in the crystallographic literature.[1]
-
Reaction Setup : In a round-bottom flask, combine 2-nitrobenzenesulfonyl chloride (1 equivalent) and aniline (1 equivalent).
-
Heating : Heat the reaction mixture to boiling and maintain for 15 minutes.
-
Precipitation : Allow the mixture to cool to room temperature, then pour it into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water. Subsequently, wash with dilute HCl to remove excess aniline, followed by a final wash with cold water.
-
Purification : Recrystallize the crude product from dilute ethanol to obtain pure, colorless crystals of N-(phenyl)-2-nitrobenzenesulfonamide.
-
Drying : Dry the purified crystals in a vacuum oven.
Alternative Method: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a green and highly efficient alternative, significantly reducing reaction times and often improving yields.[6]
-
Rationale : Microwave energy directly and rapidly heats the polar reactants and solvent, accelerating the reaction rate.[7] The use of a base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to absorb microwave irradiation effectively.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2-Nitrophenyl)benzenesulfonamide.
Spectroscopic and Structural Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented here are based on established values for arylsulfonamides and closely related structures.[8]
Infrared (IR) Spectroscopy
-
Rationale : IR spectroscopy is used to identify key functional groups. The sulfonamide and nitro groups have characteristic, strong absorption bands.
-
Expected Data :
-
N-H Stretch : A peak in the range of 3285-3200 cm⁻¹ corresponding to the sulfonamide N-H bond.[8]
-
Asymmetric SO₂ Stretch : A strong absorption between 1375-1310 cm⁻¹.[8]
-
Symmetric SO₂ Stretch : A strong absorption between 1175-1150 cm⁻¹.[8]
-
Asymmetric NO₂ Stretch : A strong absorption around 1530 cm⁻¹.[9]
-
Symmetric NO₂ Stretch : A strong absorption around 1350 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern and connectivity. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is important; DMSO-d₆ is often preferred for its ability to solubilize the compound and prevent the exchange of the N-H proton, which appears as a distinct peak.
-
Predicted ¹H NMR Data (in DMSO-d₆) :
-
Aromatic Protons (8H) : A complex multiplet region between δ 7.0-8.2 ppm. The protons on the 2-nitrophenyl ring will be significantly downfield due to the electron-withdrawing effects of the nitro and sulfonyl groups.
-
N-H Proton (1H) : A broad singlet typically appearing downfield (> δ 10 ppm), the chemical shift of which is dependent on concentration and temperature.
-
-
Predicted ¹³C NMR Data (in DMSO-d₆) :
-
Aromatic Carbons (12C) : Signals will appear in the typical aromatic region of δ 110-150 ppm. The carbon attached to the nitro group (C-NO₂) will be one of the most deshielded carbons in the aromatic region.
-
Mass Spectrometry (MS)
-
Rationale : Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for observing the molecular ion.
-
Expected Data :
-
Molecular Ion : A peak corresponding to [M-H]⁻ at m/z 277 in negative ion mode or [M+H]⁺ at m/z 279 in positive ion mode.
-
Key Fragments : A characteristic fragmentation pathway for N-phenyl benzenesulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion.[10] Another common fragmentation involves cleavage to produce an anilide anion at m/z 92.[10]
-
Characterization Workflow Diagram
Sources
- 1. 2-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Nitro-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6933-51-3|N-(2-Nitrophenyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Nitrobenzenesulfonamide, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
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